Basicity Retention vs. 2,6-Di-tert-butylpyridine: pKa of 5.13 Compared to 3.58 in 50% Aqueous Ethanol
In 50% ethanol–water at 27 °C, 2‑t‑butyl‑6‑isopropylpyridine exhibits a pKa of 5.13, which is nearly identical to the additivity‑predicted value of 5.12. By contrast, 2,6‑di‑tert‑butylpyridine shows a measured pKa of only 3.58—1.4 units lower than its predicted 4.98 [1]. The target compound therefore retains 1.55 pKa units higher basicity than the di‑tert‑butyl analog under identical conditions.
| Evidence Dimension | pKa (basicity) in 50% ethanol–water |
|---|---|
| Target Compound Data | pKa = 5.13 |
| Comparator Or Baseline | 2,6-Di-tert-butylpyridine: pKa = 3.58; pyridine: pKa = 4.38 |
| Quantified Difference | +1.55 pKa units vs. 2,6-di-tert-butylpyridine; +0.75 units vs. pyridine |
| Conditions | 50% (v/v) ethanol–water, 27 ± 2 °C, UV spectrophotometric determination |
Why This Matters
The higher basicity enables effective proton scavenging in reactions where 2,6-di-tert-butylpyridine is too weak to neutralize acid by‑products, directly impacting reaction completeness and product purity.
- [1] Brown, H. C.; Kanner, B. J. Am. Chem. Soc. 1966, 88 (5), 986–992. View Source
